4-(Dimethylamino)phenol
Overview
Description
4-(Dimethylamino)phenol is an aromatic compound that contains both phenol and amine functional groups. It has the molecular formula C₈H₁₁NO and is known for its use as an antidote for cyanide poisoning . The compound is characterized by its ability to generate methemoglobin, which is crucial in its role as an antidote .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Dimethylamino)phenol can be synthesized through various methods. One common method involves the reaction of resorcinol with dimethylamine in the presence of a catalyst. The reaction is typically carried out in an autoclave at elevated temperatures (around 200°C) and involves the use of industrial lye and toluene for extraction .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as mentioned above. The process includes steps such as cooling, extraction, and distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(Dimethylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with acylating agents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Acylating agents like acetic anhydride are commonly employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Acylated phenol derivatives.
Scientific Research Applications
4-(Dimethylamino)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its effects on cellular respiration and oxidative phosphorylation.
Industry: It is used in the production of dyes and pigments due to its chemical properties.
Mechanism of Action
The primary mechanism of action of 4-(Dimethylamino)phenol involves the generation of methemoglobin. The compound oxidizes the iron in hemoglobin from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, forming methemoglobin. Methemoglobin binds to cyanide ions, thereby preventing cyanide from inhibiting cytochrome oxidase and allowing normal cellular respiration to resume .
Comparison with Similar Compounds
4-Aminophenol: Similar in structure but lacks the dimethylamino group.
4-Methoxyphenol: Contains a methoxy group instead of a dimethylamino group.
4-Nitrophenol: Contains a nitro group instead of a dimethylamino group.
Uniqueness: 4-(Dimethylamino)phenol is unique due to its dual functional groups (phenol and amine) and its ability to generate methemoglobin, making it particularly effective as an antidote for cyanide poisoning .
Properties
IUPAC Name |
4-(dimethylamino)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-9(2)7-3-5-8(10)6-4-7/h3-6,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVRCYWZTJLJSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5882-48-4 (hydrochloride), 6626-08-0 (oxalate[1:1]) | |
Record name | 4-Dimethylaminophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70210932 | |
Record name | 4-Dimethylaminophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70210932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
619-60-3 | |
Record name | 4-(Dimethylamino)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=619-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Dimethylaminophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-dimethylaminophenol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13549 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-Dimethylaminophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70210932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(dimethylamino)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.642 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-DIMETHYLAMINOPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X387L5559O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: DMAP is known to be a potent cyanide antidote due to its ability to induce the formation of ferrihemoglobin (methemoglobin). [] The mechanism involves the formation of a quinoid compound from DMAP during ferrihemoglobin formation. This quinoid compound undergoes sequential oxidation and addition reactions. [] This process effectively competes with cyanide for binding to hemoglobin, thereby reducing cyanide's toxicity. [, ]
A: While glutathione conjugation is generally considered a detoxification pathway, in the case of DMAP, it can lead to the formation of reactive metabolites. For example, 2-GS-DMAP and 2,6-bis-GS-DMAP, though less potent than DMAP, can still induce ferrihemoglobin formation. [, ] This highlights the complex nature of DMAP metabolism and its potential for unexpected toxicity.
A: A transient adduct, 4-(dimethylamino)-2-(glutathion-S-yl)phenol (2-GS-DMAP), forms in red blood cells or hemoglobin solutions containing glutathione. [] This adduct undergoes a three-step intramolecular cyclization to produce a highly reactive o-quinone imine. [] This cyclization product exhibits a significantly higher rate of ferrihemoglobin formation compared to the parent DMAP. []
A: Yes, researchers synthesized 4-(dimethylamino)-6-[S-(2'-hydroxyethyl)-thio]-N-(2''-phenylethyl)-1,2-quinone imine to mimic the crucial structural features of the DMAP cyclization product. [] This model compound exhibited a comparable visible spectrum and displayed even higher ferrihemoglobin activity compared to the cyclization product. []
A: A novel compound (ML) incorporating 4-(Dimethylamino)phenol (DAP) as a structural element has been designed to target multiple aspects of Alzheimer's disease. [] This compound demonstrated the ability to suppress amyloid-β (Aβ) aggregation, chelate metal ions, regulate reactive oxygen species (ROS), and exhibit antioxidant activity. [] In vitro studies indicated that ML interacts with both metal-free and metal-bound Aβ, reduces Aβ aggregation, and mitigates toxicity caused by Aβ and metal-treated Aβ in living cells. []
A: The effectiveness of ML is attributed to the synergy between its structural components, including DAP and (8-aminoquinolin-2-yl)methanol. [] This combination enables ML to interact with both metal ions and Aβ, thereby addressing multiple pathological hallmarks of Alzheimer's disease. []
A: Malachite Green, a dye containing the this compound moiety, can be degraded in the presence of Fe3+ and H2O2 under visible light. [] This photodegradation process generates various intermediates, including N,N-dimethylaniline, 4-dimethylamino phenol, 4-methylamino benzophenone, 4-dimethylamino benzophenone, benzeneacetic acids, and 4-hydroxybenzoic acid. [] The nitrogen atoms in Malachite Green are ultimately transformed into ammonium ions. []
A: this compound serves as a precursor for synthesizing solid-state fluorescent carbon nanodots (RT-CDs). [] These RT-CDs exhibit strong solid-state fluorescence due to their unique supramolecular structure (J aggregates). [] This property makes them suitable for applications in optoelectronic devices, particularly in the fabrication of high-performance electroluminescent light-emitting diodes (LEDs). []
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